molecular formula C12H23ClN2O4 B14811450 1-Octyl-3-methylimidazolium perchlorate

1-Octyl-3-methylimidazolium perchlorate

Cat. No.: B14811450
M. Wt: 294.77 g/mol
InChI Key: QPIPLZKGLUGAOK-UHFFFAOYSA-M
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Description

1-Octyl-3-methylimidazolium acetate is a hydrophobic ionic liquid with a long alkyl chain (C₈) and an acetate anion. It is widely studied for its thermophysical properties, including density, viscosity, and interactions with organic solvents like DMSO, DMA, and DMF . Key characteristics include:

  • Density: Experimental density at 303.15 K ranges from 0.967 g/cm³ (in DMF) to higher values in pure form, influenced by temperature and solvent interactions .
  • Viscosity: High viscosity (e.g., 304.48 mPa·s at 303.15 K), which decreases significantly with temperature (e.g., to 33.87 mPa·s at 348.15 K) .
  • Excess Molar Volume (Vᴇ): Negative Vᴇ values indicate strong interactions between [C₈mim][OAc] and solvents, attributed to hydrogen bonding and charge delocalization .

Properties

Molecular Formula

C12H23ClN2O4

Molecular Weight

294.77 g/mol

IUPAC Name

1-methyl-3-octylimidazol-1-ium;perchlorate

InChI

InChI=1S/C12H23N2.ClHO4/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;2-1(3,4)5/h10-12H,3-9H2,1-2H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

QPIPLZKGLUGAOK-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCN1C=C[N+](=C1)C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Preparation Methods

The synthesis of 1-octyl-3-methylimidazolium perchlorate typically involves the reaction of 1-methylimidazole with 1-bromooctane to form 1-octyl-3-methylimidazolium bromide. This intermediate is then reacted with perchloric acid to yield 1-octyl-3-methylimidazolium perchlorate. The reaction conditions usually include controlled temperature and pressure to ensure the purity and yield of the final product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and the use of automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

1-Octyl-3-methylimidazolium perchlorate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, often involving strong oxidizing agents.

    Reduction: Reduction reactions may occur in the presence of suitable reducing agents.

    Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

Common reagents and conditions used in these reactions include strong acids, bases, and other ionic liquids. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Octyl-3-methylimidazolium perchlorate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which 1-octyl-3-methylimidazolium perchlorate exerts its effects involves its interaction with molecular targets and pathways. The compound’s ionic nature allows it to interact with various molecules, altering their properties and behavior. These interactions can affect processes such as catalysis, solubility, and stability of other compounds .

Comparison with Similar Compounds

Anion Variation: Acetate vs. Chloride vs. Hexafluorophosphate

Changing the anion significantly alters thermophysical properties:

Property [C₈mim][OAc] (Acetate) [C₈mim]Cl (Chloride) [C₈mim][PF₆] (Hexafluorophosphate)
Density (g/cm³) 0.967 (in DMF, 303.15 K) 1.012 (pure, 25°C) 1.234 (pure, 25°C)
Viscosity (mPa·s) 304.48 (303.15 K) ~500–1000 (typical for [Cₙmim]Cl) ~200–400 (typical for [Cₙmim][PF₆])
Solubility Miscible with polar solvents Hydrophilic Hydrophobic
Key Interactions Strong H-bonding with solvents Electrostatic dominance Weak ion pairing

Key Findings:

  • Density : [C₈mim][PF₆] has the highest density due to the bulky PF₆⁻ anion, while [C₈mim][OAc] exhibits lower density in solvent mixtures .
  • Viscosity : Chloride-based ILs ([C₈mim]Cl) typically have higher viscosity than acetate or PF₆⁻ salts due to stronger Coulombic interactions .
  • Applications : [C₈mim][OAc] is preferred in biomass processing due to its solvent compatibility, while [C₈mim][PF₆] is used in electrochemical applications for its hydrophobicity .

Cation Variation: Octyl vs. Ethyl Chain

Shorter alkyl chains reduce hydrophobicity and viscosity:

Property [C₈mim][OAc] (Octyl) [C₂mim]Cl (Ethyl)
Density (g/cm³) 0.967 (in DMF) 1.10 (pure, 25°C)
Viscosity (mPa·s) 304.48 (303.15 K) ~70–100 (303.15 K)
Hydrophobicity High Low

Key Findings:

  • Longer alkyl chains (e.g., C₈) increase hydrophobicity and viscosity but reduce density in solvent mixtures .
  • [C₂mim]Cl (ethyl chain) is more hydrophilic and suitable for aqueous-phase reactions .

Thermal Stability and Solvent Interactions

  • Thermal Stability : [C₈mim][OAc] decomposes above 250°C, whereas [C₈mim][PF₆] is stable up to 400°C due to the robust PF₆⁻ anion .
  • Excess Molar Volume (Vᴇ) : [C₈mim][OAc] exhibits negative Vᴇ (e.g., −2.24×10⁻⁷ m³/mol in DMSO), indicating volume contraction upon mixing. Similar behavior is observed in [C₂mim][OAc]-solvent systems .

Data Tables

Table 1: Density and Viscosity of [C₈mim][OAc] in Solvents (303.15 K)

Solvent Density (g/cm³) Viscosity (mPa·s) Excess Molar Volume (Vᴇ, m³/mol)
DMSO 1.101 95.2 −1.8×10⁻⁷
DMF 0.967 87.4 −2.1×10⁻⁷
DMA 0.945 102.6 −1.5×10⁻⁷

Table 2: Comparison of Anion Effects on [C₈mim]-Based ILs

Anion Density (g/cm³) Viscosity (mPa·s) Key Application
OAc⁻ 0.967–1.101 33.87–304.48 Biomass dissolution
Cl⁻ 1.012 500–1000 Catalysis
PF₆⁻ 1.234 200–400 Electrochemistry

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